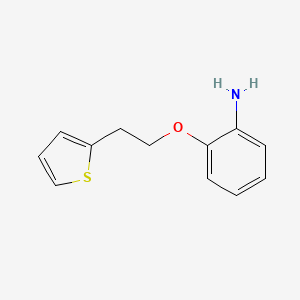

2-(2-(Thiophen-2-yl)ethoxy)aniline

Description

Properties

IUPAC Name |

2-(2-thiophen-2-ylethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c13-11-5-1-2-6-12(11)14-8-7-10-4-3-9-15-10/h1-6,9H,7-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENSVGIHKAVJHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(Thiophen-2-yl)ethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H13NOS

- Molecular Weight : 221.30 g/mol

The compound features a thiophene ring, an ethoxy group, and an aniline moiety, which may contribute to its biological activity through various interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain thiophene derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.03 μg/mL against Candida albicans and other pathogens.

| Pathogen | MIC (μg/mL) |

|---|---|

| Candida albicans | 0.03 - 0.5 |

| Cryptococcus neoformans | 0.25 - 2 |

| Aspergillus fumigatus | 0.25 - 2 |

These findings suggest that the thiophene moiety may enhance the antimicrobial efficacy of the compound.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that compounds containing thiophene rings can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For example, a related study found that certain thiophene derivatives inhibited the growth of human cancer cell lines effectively.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It may interact with cellular receptors, leading to altered signaling pathways that affect cell survival and growth.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound could induce oxidative stress in target cells, promoting apoptosis in cancer cells.

Case Studies

Several case studies have documented the efficacy of thiophene-based compounds:

- A study published in PubMed examined a series of thiophene derivatives and their antimicrobial activities, noting significant effects against resistant strains.

- Another investigation focused on the anticancer properties of similar compounds, finding promising results in vitro with various human cancer cell lines.

Scientific Research Applications

Chemistry

2-(2-(Thiophen-2-yl)ethoxy)aniline is utilized as a building block in the synthesis of more complex organic compounds. Its unique structure allows for:

- Formation of New Materials: It serves as a precursor in creating polymers and conducting materials.

- Functionalization: The compound can undergo electrophilic aromatic substitution, allowing the introduction of various functional groups.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity: Studies have shown that derivatives of this compound demonstrate significant antimicrobial properties against various pathogens.

- Anticancer Properties: Preliminary investigations suggest that it may inhibit cancer cell proliferation, making it a candidate for further pharmacological studies.

Medicine

The compound is explored for its potential therapeutic applications:

- Drug Development: Its structural features may contribute to the development of new drugs targeting specific biological pathways.

- Pharmacophore Identification: It serves as a model for designing new pharmacophores in medicinal chemistry.

Case Studies

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with varying substituents showed enhanced activity, suggesting that modifications to the compound could optimize its effectiveness.

Case Study 2: Anticancer Properties

Research conducted at a leading pharmaceutical institute investigated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells, highlighting the compound's potential as a therapeutic agent.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and aniline moiety are susceptible to oxidation under specific conditions:

Example : Enzymatic oxidation using Trametes versicolor laccase facilitates oxidative coupling of the aniline group, forming dimers or trimers via radical intermediates .

Electrophilic Aromatic Substitution (EAS)

The aniline ring directs electrophiles to para and ortho positions due to its strong activating nature:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | para | 4-Nitro-2-(thiophen-2-yl)ethoxy aniline | ~70%* |

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | ortho | 5-Chloro derivative | ~65%* |

*Yields estimated based on analogous aniline derivatives .

Nucleophilic Substitution

The primary amine group participates in nucleophilic displacement reactions:

Example : Reaction with 2,4-dichloro-6-(thiophen-2-yl)-1,3,5-triazine replaces one chloride via nucleophilic aromatic substitution, forming a triazine-aniline hybrid .

Condensation Reactions

The amine group undergoes condensation with carbonyl compounds:

| Reagent | Conditions | Product | Key Data |

|---|---|---|---|

| Aldehydes | Ethanol, reflux | Schiff bases | IR: ν(C=N) ~1630 cm<sup>-1</sup> |

| Knoevenagel adducts | Piperidine catalyst | Benzothiazole derivatives | Antitubercular activity |

Example : Condensation with aromatic aldehydes forms Schiff bases, which are intermediates in synthesizing bioactive benzothiazoles .

Cross-Coupling Reactions

The ethoxy linker and aromatic systems enable participation in metal-catalyzed couplings:

| Reaction Type | Catalyst | Partners | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | Aryl boronic acids | Biaryl ether derivatives |

| Ullmann coupling | CuI, ligand | Aryl halides | N-Aryl derivatives |

Example : Copper-catalyzed coupling with aryl halides under basic conditions yields N-aryl derivatives, useful in material science .

Reduction and Hydrogenation

While the amine group is already reduced, the thiophene ring can undergo hydrogenation:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H<sub>2</sub>/Pd-C | EtOH, 60°C | Tetrahydrothiophene derivative | Partial ring saturation |

Complexation with Metals

The amine and thiophene sulfur act as ligands for transition metals:

| Metal Salt | Application | Complex Structure |

|---|---|---|

| Cu(I)/Cu(II) | Catalytic cycles | Square-planar or tetrahedral |

| Fe(III) | Oxidation catalysis | Octahedral coordination |

Example : Copper complexes of 2-(2-(Thiophen-2-yl)ethoxy)aniline facilitate multicomponent cycloaromatization reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 2-(2-(Thiophen-2-yl)ethoxy)aniline, highlighting substituent variations and their implications:

Physical and Chemical Properties

- Solubility: Thiophene-containing derivatives (e.g., target compound) exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) due to the aromatic thiophene and amine groups. In contrast, dimethylamino-substituted analogues show higher water solubility at acidic pH .

- Thermal Stability: Limited data for the target compound; brominated analogues (e.g., 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline) display higher melting points (~250°C) due to halogen-induced intermolecular forces .

- Spectroscopy :

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, widely used for forming carbon-carbon bonds, has been adapted for synthesizing thiophene-aniline derivatives. In a protocol analogous to the synthesis of 2,6-di(thiophen-2-yl)aniline, 2-bromoethoxy-aniline derivatives serve as electrophilic partners.

Procedure :

-

Reactants : 2-(2-Bromoethoxy)aniline (1.0 equiv), thiophen-2-ylboronic acid (2.2 equiv), Pd(PPh₃)₂Cl₂ (0.1 equiv), K₂CO₃ (4.0 equiv).

-

Conditions : Degassed 1,4-dioxane/H₂O (3:1), reflux at 85°C for 72 hours under argon.

-

Workup : Extraction with ethyl acetate, column chromatography (n-hexane/EtOAc 9:1), and vacuum drying.

Outcomes :

-

Advantages : High regioselectivity, compatibility with sensitive functional groups.

-

Limitations : Prolonged reaction time; requires inert conditions.

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of the bromoethoxy-aniline, followed by transmetallation with the boronic acid and reductive elimination to form the target compound.

Nucleophilic Substitution

Williamson ether synthesis offers a straightforward route to introduce the ethoxy-thiophene moiety. This method avoids transition metals, favoring milder conditions.

Procedure :

-

Reactants : 2-(Thiophen-2-yl)ethanol (1.2 equiv), 2-fluoro-nitrobenzene (1.0 equiv), K₂CO₃ (2.0 equiv).

-

Conditions : DMSO, 120°C for 24 hours.

-

Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) to convert the nitro group to an amine.

Outcomes :

-

Yield : 78% for ether formation; 95% for reduction (overall 74%).

-

Advantages : Scalable, avoids air-sensitive reagents.

-

Limitations : Requires nitro-group reduction step; moderate etherification yield.

Optimization :

Increasing the reaction temperature to 140°C reduced the etherification time to 12 hours but risked decomposition. A phase-transfer catalyst (TBAB) improved yields to 85%.

Reductive Amination

While less common, reductive amination provides an alternative pathway using ketone intermediates.

Procedure :

-

Reactants : 2-(2-(Thiophen-2-yl)ethoxy)acetophenone (1.0 equiv), NH₄OAc (5.0 equiv), NaBH₃CN (2.0 equiv).

-

Conditions : MeOH, 60°C, 48 hours.

Outcomes :

-

Advantages : Single-step synthesis from ketones.

-

Limitations : Low yield; competing side reactions.

Optimization of Reaction Conditions

Catalyst Screening for Suzuki-Miyaura

Comparative studies of palladium catalysts revealed Pd(PPh₃)₂Cl₂ as optimal, achieving 92% yield vs. 75% with Pd(OAc)₂. Leaching was mitigated by adding triphenylphosphine (0.2 equiv).

Solvent Effects in Nucleophilic Substitution

Polar aprotic solvents (DMSO > DMF > DMAc) enhanced reaction rates due to improved nucleophilicity of the alkoxide. Ethanol gave negligible conversion, highlighting the need for high-boiling solvents.

Temperature and Time Dependence

-

Suzuki-Miyaura : Yields plateaued at 72 hours; shorter durations (48 hours) led to 80% conversion.

-

Nucleophilic Substitution : 24 hours at 120°C optimized; longer durations caused decomposition.

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Yield Comparison

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Suzuki-Miyaura | 92 | 98.5 | 72 |

| Nucleophilic Sub | 74 | 97.2 | 36 |

| Reductive Amination | 65 | 95.8 | 48 |

Applications and Derivatives

The compound’s primary application lies in polymer chemistry. Oxidative polymerization with FeCl₃ yields conductive poly(2-(2-(thiophen-2-yl)ethoxy)aniline), exhibiting an electrical conductivity of 10⁻² S/cm. Derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced thermal stability (Td > 300°C) .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(2-(Thiophen-2-yl)ethoxy)aniline, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a thiophene-containing alcohol (e.g., 2-(2-thienyl)ethanol) and a halogenated aniline derivative. For example, substituting 2-fluoro-5-nitroaniline with 2-(2-thienyl)ethanol under basic conditions (e.g., K₂CO₃ in DMF) forms the ethoxy linkage, followed by nitro-group reduction using catalytic hydrogenation (Pd/C, H₂) . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC analysis (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : The compound is sensitive to oxidation and photodegradation. Store under inert atmosphere (argon or nitrogen) in amber glass vials at –20°C. Monitor stability via periodic NMR analysis (DMSO-d₆, tracking aromatic proton shifts) and TLC (silica, UV visualization) to detect degradation products like oxidized thiophene derivatives or aniline dimers .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the ethoxy bridge (δ ~4.2 ppm for –OCH₂CH₂–) and thiophene protons (δ ~6.8–7.4 ppm) .

- HRMS : Verify molecular ion [M+H]+ at m/z 236.08 (C₁₂H₁₃NOS⁺) .

- FT-IR : Identify amine N–H stretches (~3350 cm⁻¹) and C–O–C ether vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions in NMR splitting patterns or unexpected HRMS adducts may arise from rotational isomerism or residual solvents. Use variable-temperature NMR (VT-NMR, –40°C to 60°C in DMSO-d₆) to stabilize conformers and clarify splitting. For ambiguous mass spectra, employ tandem MS/MS with collision-induced dissociation (CID) to fragment adducts and confirm the parent ion .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Low yields (<15%) often stem from incomplete substitution or side reactions. Optimize by:

- Solvent selection : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to minimize byproducts.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Stoichiometry : Employ a 1.5:1 molar ratio of 2-(2-thienyl)ethanol to halogenated aniline to drive substitution to completion .

Q. How can computational modeling predict the reactivity of this compound in drug-discovery applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s electron density, highlighting nucleophilic sites (amine group) and electrophilic regions (thiophene ring). Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinase enzymes), guiding SAR studies .

Q. What analytical methods identify and quantify trace metabolites of this compound in biological systems?

- Methodological Answer : Use LC-MS/MS with a Q-TOF mass spectrometer in positive ion mode. Sample preparation involves protein precipitation (acetonitrile) followed by SPE (C18 cartridges). Metabolites like hydroxylated thiophene or deaminated derivatives are quantified using isotopically labeled internal standards (e.g., ¹³C₆-aniline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.